molecular formula C25H26N2O3S B11240816 6,7-dimethyl-N-[2-methyl-6-(propan-2-yl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-[2-methyl-6-(propan-2-yl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11240816
M. Wt: 434.6 g/mol
InChI Key: SXVYCXVHRRIZJB-UHFFFAOYSA-N
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Description

6,7-dimethyl-N-[2-methyl-6-(propan-2-yl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-N-[2-methyl-6-(propan-2-yl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common method includes the formation of the thiazine ring through cyclization reactions, followed by functionalization to introduce the carboxamide and dioxide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-N-[2-methyl-6-(propan-2-yl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides and sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6,7-dimethyl-N-[2-methyl-6-(propan-2-yl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-[2-methyl-6-(propan-2-yl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of inflammatory mediators or disrupt the cell cycle in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethyl-N-[2-methyl-6-(propan-2-yl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

6,7-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C25H26N2O3S/c1-15(2)19-11-8-9-16(3)23(19)26-25(28)18-13-17(4)24-21(14-18)20-10-6-7-12-22(20)31(29,30)27(24)5/h6-15H,1-5H3,(H,26,28)

InChI Key

SXVYCXVHRRIZJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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